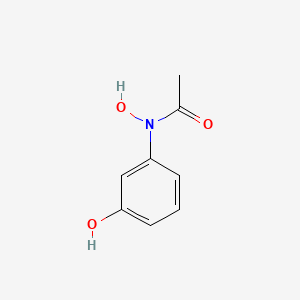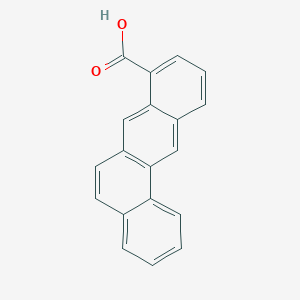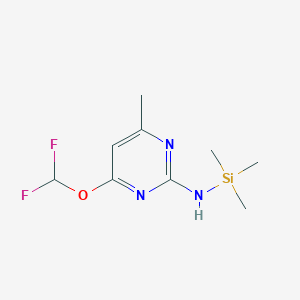
1-Decylpyridin-1-ium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decylpyridin-1-ium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility. These properties make ionic liquids highly valuable in various scientific and industrial applications. This compound, in particular, is a pyridinium-based ionic liquid, which means it contains a pyridine ring as part of its structure.
Vorbereitungsmethoden
The synthesis of 1-Decylpyridin-1-ium nitrate typically involves the quaternization of pyridine with a decyl halide, followed by anion exchange to introduce the nitrate ion. The reaction conditions often include:
Quaternization: Pyridine is reacted with decyl bromide or decyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures.
Anion Exchange: The resulting 1-decylpyridinium halide is then subjected to anion exchange using a nitrate salt, such as sodium nitrate or silver nitrate, to form this compound
Analyse Chemischer Reaktionen
1-Decylpyridin-1-ium nitrate can undergo various chemical reactions, including:
Oxidation and Reduction: As an ionic liquid, it can participate in redox reactions, often used in electrochemical applications.
Substitution Reactions: The nitrate ion can be replaced by other anions through metathesis reactions.
Precipitation Reactions: When mixed with certain metal salts, it can form precipitates, useful in separation processes
Common reagents and conditions for these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like acetonitrile, ethanol, or water.
Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridinium salts and metal complexes.
Wissenschaftliche Forschungsanwendungen
1-Decylpyridin-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: Utilized in electrochemical devices, such as batteries and capacitors, due to its high ionic conductivity and thermal stability .
Wirkmechanismus
The mechanism by which 1-Decylpyridin-1-ium nitrate exerts its effects is primarily through its ionic nature. The nitrate ion can participate in various chemical reactions, while the decylpyridinium cation can interact with other molecules through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, reactivity, and stability of other compounds in solution .
Vergleich Mit ähnlichen Verbindungen
1-Decylpyridin-1-ium nitrate can be compared with other pyridinium-based ionic liquids, such as:
- 1-Butylpyridin-1-ium nitrate
- 1-Hexylpyridin-1-ium nitrate
- 1-Octylpyridin-1-ium nitrate
Compared to these similar compounds, this compound has a longer alkyl chain, which can enhance its hydrophobicity and influence its solubility and phase behavior. This makes it particularly useful in applications requiring non-polar solvents or surfactants .
Eigenschaften
CAS-Nummer |
90265-05-7 |
|---|---|
Molekularformel |
C15H26N2O3 |
Molekulargewicht |
282.38 g/mol |
IUPAC-Name |
1-decylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C15H26N.NO3/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;2-1(3)4/h9,11-12,14-15H,2-8,10,13H2,1H3;/q+1;-1 |
InChI-Schlüssel |
OGRYTHFWWCKUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
![9-(15-Methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,12,14(19),15,17-octaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one](/img/structure/B14359570.png)


![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14359605.png)


